molecular formula C24H18O6S3 B14732706 Benzene, 1,3,5-tris(phenylsulfonyl)- CAS No. 6461-84-3

Benzene, 1,3,5-tris(phenylsulfonyl)-

Cat. No.: B14732706
CAS No.: 6461-84-3
M. Wt: 498.6 g/mol
InChI Key: HONVLYCAPPNIOT-UHFFFAOYSA-N
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Description

Benzene, 1,3,5-tris(phenylsulfonyl)- is a trisubstituted aromatic compound featuring a central benzene ring with three phenylsulfonyl (-SO₂C₆H₅) groups symmetrically attached at the 1,3,5 positions. For example, benzene derivatives with sulfonyl chloride groups (e.g., Benzene-1,3,5-trisulphonyl trichloride, CAS 21538-06-7) share a similar trisubstituted scaffold but differ in substituent reactivity and polarity .

Properties

CAS No.

6461-84-3

Molecular Formula

C24H18O6S3

Molecular Weight

498.6 g/mol

IUPAC Name

1,3,5-tris(benzenesulfonyl)benzene

InChI

InChI=1S/C24H18O6S3/c25-31(26,19-10-4-1-5-11-19)22-16-23(32(27,28)20-12-6-2-7-13-20)18-24(17-22)33(29,30)21-14-8-3-9-15-21/h1-18H

InChI Key

HONVLYCAPPNIOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC(=C2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene, 1,3,5-tris(phenylsulfonyl)- can be synthesized through a multi-step process involving the substitution of nitro groups in 3,5-dinitrodiphenyl sulfone by phenylthio groups, followed by oxidation of the sulfur atoms to sulfone groups . The reaction conditions typically involve the use of hydrogen peroxide as the oxidizing agent and potassium carbonate as a base in dipolar aprotic solvents .

Industrial Production Methods: While specific industrial production methods for Benzene, 1,3,5-tris(phenylsulfonyl)- are not widely documented, the synthesis generally follows the laboratory procedures with potential scaling up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key molecular parameters of Benzene, 1,3,5-tris(phenylsulfonyl)- with structurally related trisubstituted benzene derivatives:

Compound Name Formula* Molecular Weight (g/mol) Substituent Type Key Features
Benzene, 1,3,5-tris(phenylsulfonyl)- C₂₄H₁₈O₆S₃ ~534.6 (estimated) Phenylsulfonyl (-SO₂C₆H₅) High polarity, electron-withdrawing groups enhance thermal stability .
Benzene-1,3,5-trisulphonyl trichloride C₆H₃Cl₃O₆S₃ 373.64 Sulfonyl chloride (-SO₂Cl) Reactive intermediate; used in sulfonation reactions .
1,3,5-Triisopropylbenzene C₁₅H₂₄ 204.35 Alkyl (-CH(CH₃)₂) Hydrophobic; low melting point; used in lubricants .
1,3,5-Tris(tert-butylsulfanyl)benzene C₁₈H₃₀S₃ 350.6 Thioether (-S-t-Bu) Bulky substituents hinder reactivity; potential in coordination chemistry .
Diphenyl sulfone C₁₂H₁₀O₂S 218.27 Sulfonyl (-SO₂) Polymer additive; high thermal stability .

*Formulas for the target compound and others are inferred or directly cited from evidence.

Reactivity and Functional Group Effects

  • Electron-Withdrawing vs. Electron-Donating Groups :
    The phenylsulfonyl groups in the target compound strongly withdraw electron density from the benzene ring, making it less reactive toward electrophilic substitution compared to alkyl-substituted analogs like 1,3,5-Triisopropylbenzene (C₁₅H₂₄) . In contrast, sulfonyl chloride derivatives (e.g., Benzene-1,3,5-trisulphonyl trichloride) are highly reactive, participating in nucleophilic substitutions to form sulfonamides or sulfonate esters .

  • Thermal and Chemical Stability : Sulfonyl groups confer exceptional thermal stability. For example, diphenyl sulfone (C₁₂H₁₀O₂S) is stable up to 300°C and used in high-temperature polymer applications . The tris(phenylsulfonyl) derivative likely exhibits even greater stability due to increased symmetry and intermolecular interactions.

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